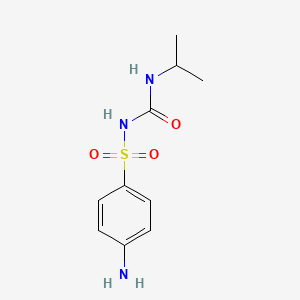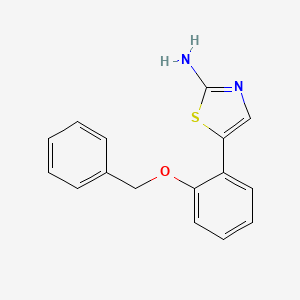
5-(2-(Benzyloxy)phenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Benzyloxy)phenyl)thiazol-2-amine is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzyloxy)phenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with a benzyloxy-substituted phenyl derivative. One common method is the three-component reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This reaction yields substituted thiazole derivatives in good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(Benzyloxy)phenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring or the benzyloxy group.
Applications De Recherche Scientifique
5-(2-(Benzyloxy)phenyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is being investigated for its potential as an anticancer and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 5-(2-(Benzyloxy)phenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
5-(2-(Benzyloxy)phenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other thiazole derivatives.
Propriétés
Formule moléculaire |
C16H14N2OS |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
5-(2-phenylmethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N2OS/c17-16-18-10-15(20-16)13-8-4-5-9-14(13)19-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,17,18) |
Clé InChI |
YRPVDYVNDFFNOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CN=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Acetyloxy-(2-ethylphenyl)amino] ethanoate](/img/structure/B14019206.png)
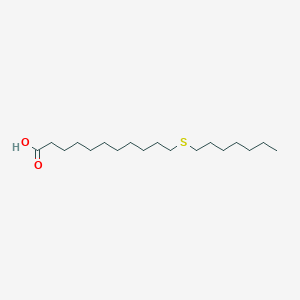
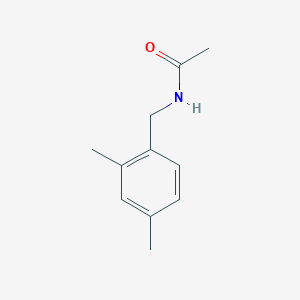
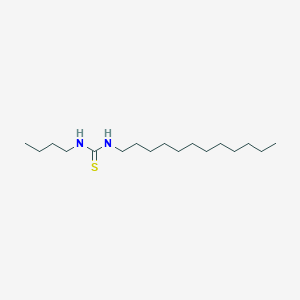
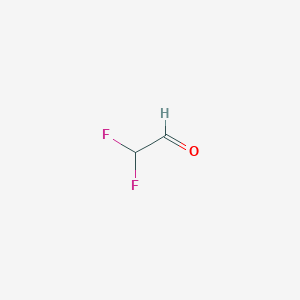
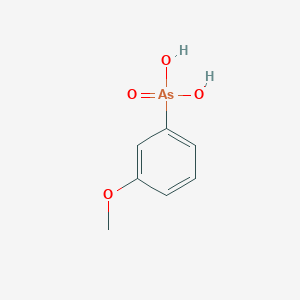
![benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate](/img/structure/B14019247.png)
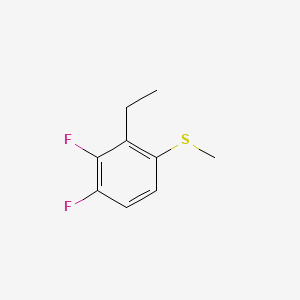
![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)

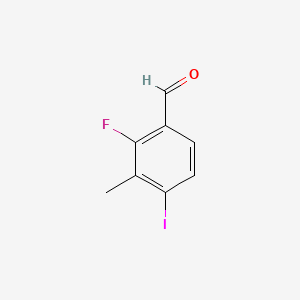
![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
